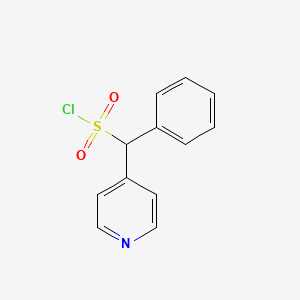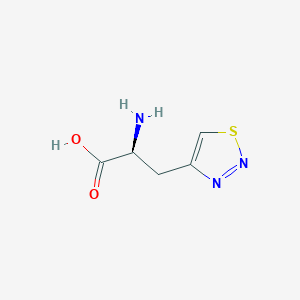![molecular formula C5H7F2N3O2S B13262319 [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide](/img/structure/B13262319.png)
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide is a chemical compound with the molecular formula C5H7F2N3O2S. This compound is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the use of difluoromethylation reagents, which can introduce the CF2H group into the imidazole ring through various reaction mechanisms. For example, transition-metal-catalyzed difluoromethylation reactions have been developed to achieve this transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as the use of difluorocarbene reagents, to introduce the difluoromethyl group into the imidazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents are introduced into the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the imidazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The imidazole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide include:
- [1-(Difluoromethyl)-1H-imidazol-2-yl]methanol
- [1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethanone hydrochloride
- 1-{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and methanesulfonamide groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H7F2N3O2S |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H7F2N3O2S/c6-5(7)10-2-1-9-4(10)3-13(8,11)12/h1-2,5H,3H2,(H2,8,11,12) |
InChI Key |
UFOGXKZXTSUURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CS(=O)(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13262248.png)

![2-Methyl-1-[(2-methylpentan-3-yl)amino]propan-2-ol](/img/structure/B13262260.png)
![4-[(Oxan-4-yl)methyl]piperidine](/img/structure/B13262269.png)
amine](/img/structure/B13262284.png)
![[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13262290.png)
![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)





